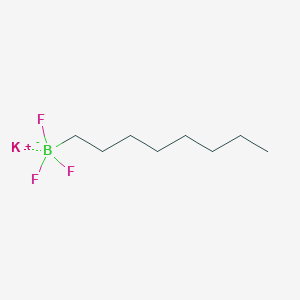

Potassium octyltrifluoroborate

Description

Historical Context of Organoboron Reagents in Organic Synthesis

The field of organoboron chemistry, which studies chemical compounds containing a carbon-boron bond, has its origins in the early 20th century. numberanalytics.comwikipedia.org However, it was not until the mid-20th century, particularly the 1950s and 1960s, that organoboron compounds became recognized as indispensable tools in organic synthesis. numberanalytics.comresearchgate.net This surge in interest was largely driven by the pioneering work on hydroboration reactions, which provided a method to introduce a boron atom into organic molecules with high regio- and stereoselectivity. wikipedia.org

A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.govacs.org This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide or pseudohalide, revolutionized the formation of carbon-carbon bonds. nih.govnih.gov The reaction's tolerance for a wide variety of functional groups, mild conditions, and the relative lack of toxicity of its byproducts have made it a cornerstone of modern organic synthesis, with applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.govacs.org Initially, boronic acids and their esters were the primary organoboron reagents used in these transformations. nih.govsigmaaldrich.com While highly effective, these compounds have limitations, including potential instability, difficulty in purification, and susceptibility to side reactions like protodeboronation. nih.govupenn.edu

Significance of Organotrifluoroborates as Nucleophilic Coupling Partners

In the last few decades, potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents for cross-coupling reactions. nih.govacs.orgnih.gov These compounds, which feature a tetracoordinate boron atom bonded to an organic group and three fluorine atoms, offer significant advantages over their trivalent counterparts like boronic acids and boronate esters. sigmaaldrich.comupenn.edunih.gov

One of the most notable features of potassium organotrifluoroborates is their exceptional stability. longdom.orgupenn.edu They are typically crystalline solids that are stable to both air and moisture, allowing for easy handling and long-term storage without special precautions. nih.govupenn.edurhhz.net This stability stems from the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond. nih.govthieme-connect.com Consequently, organotrifluoroborates are much less prone to competitive side reactions such as protodeboronation, a common issue with boronic acids, especially those bearing electron-poor groups. nih.govupenn.edurhhz.net

This enhanced stability also allows for the chemical manipulation of functional groups elsewhere in the molecule while leaving the carbon-boron bond intact, expanding their synthetic utility. upenn.eduacs.orgresearchgate.net Despite their stability, they are highly effective nucleophilic partners in a variety of transition-metal-catalyzed reactions, most prominently the Suzuki-Miyaura coupling. nih.govnih.govlongdom.orgacs.org Their reactivity can be readily "unveiled" under the basic conditions typically employed for these couplings. nih.gov The use of organotrifluoroborates often leads to higher yields and cleaner reactions, and they can frequently be used in near-stoichiometric amounts, improving the efficiency and cost-effectiveness of synthetic processes. nih.gov

Overview of Potassium Octyltrifluoroborate in Modern Synthetic Methodologies

This compound is a specific example of an sp³-hybridized alkyltrifluoroborate that serves as a valuable reagent in modern organic synthesis. It provides a stable and efficient means of introducing an octyl group into a target molecule via carbon-carbon bond formation.

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated its successful coupling with sp²-hybridized partners, such as alkenyl bromides. nih.gov Under optimized conditions using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate, this compound reacts to form the desired alkylated products in good yields. nih.gov These reactions have been shown to tolerate a variety of functional groups. nih.gov

The utility of this compound is further highlighted in the total synthesis of complex natural products. For instance, it was a key building block in the synthesis of Waltherione F, a 3-methoxy-4-quinolone. sci-hub.se In this synthesis, it was coupled with a brominated precursor using a palladium catalyst with a sterically hindered phosphine (B1218219) ligand to achieve a high yield of the octylated intermediate, demonstrating its reliability in intricate synthetic sequences. sci-hub.se Beyond palladium catalysis, this compound has also been used in manganese-promoted thiocarbonylation reactions to produce aliphatic thioesters. rsc.org

The preparation of this compound itself is straightforward, often proceeding from readily available starting materials like n-octyl bromide or through hydroboration of the corresponding alkene followed by treatment with potassium hydrogen difluoride (KHF₂). nih.govthieme-connect.comsci-hub.se Its status as a stable, crystalline solid makes it a convenient and reliable source of a nucleophilic octyl group for constructing complex molecular architectures. nih.gov

Properties

IUPAC Name |

potassium;trifluoro(octyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQWJZXYZWRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635450 | |

| Record name | Potassium trifluoro(octyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-79-6 | |

| Record name | Borate(1-), trifluorooctyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(octyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OCTYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Octyltrifluoroborate

Preparation via Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of a ligand from one metal to another. wikipedia.org This approach is a common strategy for the synthesis of potassium alkyltrifluoroborates. The general principle involves the reaction of a more electropositive organometallic reagent with a boron-containing electrophile.

A prevalent method involves the use of Grignard reagents (organomagnesium halides). For the synthesis of potassium octyltrifluoroborate, octylmagnesium bromide is reacted with a trialkyl borate (B1201080), such as trimethyl borate. This initial step forms a boronic ester, which is not typically isolated. Subsequent treatment of the crude boronic ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) affords the desired this compound as a stable, solid product. nih.govnih.gov Organolithium reagents can also be utilized in a similar fashion. organic-chemistry.org

The transmetalation process is driven by the difference in electronegativity between the metals, favoring the formation of the more stable organoboron compound. wikipedia.org This method is valued for its use of readily available starting materials and generally good yields.

Table 1: Key Reagents in Transmetalation Synthesis

| Reagent | Role |

|---|---|

| Octylmagnesium bromide | Source of the octyl group |

| Trimethyl borate | Boron electrophile |

Synthesis from n-Octyl Bromide

A direct and efficient route to this compound starts from n-octyl bromide. sci-hub.semultichemexports.com This method is particularly useful as n-octyl bromide is a commercially available and relatively inexpensive starting material. The synthesis is often a key step in more complex total synthesis projects. sci-hub.sealbany.edu

In a typical procedure, n-octyl bromide is first converted into the corresponding Grignard reagent, octylmagnesium bromide, by reacting it with magnesium metal. This organometallic intermediate is then subjected to a transmetalation reaction with a boronic ester precursor, followed by treatment with potassium hydrogen fluoride to yield this compound. sci-hub.se This approach was successfully employed in the total synthesis of Waltherione F. sci-hub.sealbany.edu

Formation through Hydroboration and Hydrogenation of Alkenyltrifluoroborates

Hydroboration is a powerful and versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. organic-chemistry.orgmasterorganicchemistry.com This method provides a regioselective and stereoselective pathway to organoboranes. organic-chemistry.org For the synthesis of this compound, the hydroboration of 1-octene (B94956) is a primary route. nih.govnih.gov

The process typically involves reacting 1-octene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). This addition occurs in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the alkene. masterorganicchemistry.com The resulting trioctylborane is then oxidized and treated with potassium hydrogen fluoride to produce this compound.

An alternative strategy within this category involves the hydrogenation of a corresponding alkenyltrifluoroborate. nih.govelectronicsandbooks.com For instance, a potassium hex-5-enoic acid trifluoroborate methyl ester can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the saturated alkyltrifluoroborate. nih.govelectronicsandbooks.com

Table 2: Comparison of Hydroboration Reagents

| Reagent | Characteristics |

|---|---|

| Borane-tetrahydrofuran (BH₃·THF) | Common, commercially available hydroborating agent. |

| Dichloroborane (BHCl₂) | Can be used for hydroboration, followed by conversion to the boronic acid and then the trifluoroborate. orgsyn.org |

Decarboxylative Borylation Approaches

Decarboxylative borylation has emerged as a novel and powerful method for the synthesis of organoboron compounds from readily available carboxylic acids. thieme-connect.denih.gov This approach is advantageous as it utilizes abundant and structurally diverse feedstocks. nih.gov The general strategy involves the conversion of a carboxylic acid into a suitable derivative that can undergo a catalytic cycle to replace the carboxyl group with a boryl group. thieme-connect.de

While direct application to octanoic acid for the synthesis of this compound is not extensively detailed in the provided context, the general methodology is well-established. thieme-connect.denih.govresearchgate.net For instance, aliphatic carboxylic acids can be converted to their N-hydroxyphthalimide esters, which then undergo a nickel-catalyzed borylation reaction with a diboron (B99234) reagent. nih.gov The resulting boronic ester can be subsequently converted to the potassium trifluoroborate salt. thieme-connect.de Visible-light photoredox catalysis has also been employed for the decarboxylative borylation of aliphatic acid derivatives, offering a mild and additive-free reaction condition. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Routes to Alkyltrifluoroborates

Nucleophilic substitution reactions provide another synthetic avenue to potassium alkyltrifluoroborates. This method involves the displacement of a leaving group by a nucleophilic boron species or the displacement of a leaving group on a boron-containing substrate by a nucleophile.

A notable example is the synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. nih.govorganic-chemistry.org In this approach, potassium bromo- or iodomethyltrifluoroborate can act as a building block. An appropriate nucleophile, such as an octyl-containing organometallic reagent, could then displace the halide to form the desired carbon-boron bond, leading to the formation of this compound. This method is particularly valuable for creating structures that are not easily accessible through other means like transmetalation or hydroboration. nih.gov

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of chemical compounds. yale.edumit.eduwa.govnih.gov In the context of this compound synthesis, green chemistry advancements aim to improve efficiency, reduce waste, and utilize safer reagents and conditions. mit.edunih.gov

Key green chemistry principles applicable to these syntheses include:

Atom Economy: Designing reactions to maximize the incorporation of all starting materials into the final product. yale.eduacs.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. yale.edumit.edu

Safer Solvents and Auxiliaries: Reducing or replacing hazardous solvents with greener alternatives like water or conducting reactions under solvent-free conditions. mit.edunih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. yale.eduacs.org

For example, the development of catalytic decarboxylative borylation methods aligns with green chemistry principles by using catalytic amounts of metals like nickel or rhodium and starting from abundant carboxylic acids. thieme-connect.denih.gov Similarly, visible-light-mediated syntheses represent a move towards more energy-efficient and milder reaction conditions. organic-chemistry.orgresearchgate.net The use of water as a solvent in the final step of many of these syntheses (the reaction with KHF₂) is also a feature that aligns with green chemistry goals. orgsyn.org

Reactivity and Transformations of Potassium Octyltrifluoroborate

Carbon-Heteroatom Bond-Forming Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly between an organoboron reagent and an amine (N-H) or alcohol (O-H). organic-chemistry.orgwikipedia.org The reaction is highly valued for its mild conditions, often proceeding at room temperature and open to the air. wikipedia.org It represents a key method for synthesizing aryl amines and aryl ethers. organic-chemistry.orgwikipedia.org

The mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product and a copper(I) species. wikipedia.org While the classic CEL reaction utilizes arylboronic acids, its scope has expanded. Recent studies have demonstrated the viability of using alkylboron reagents for the N-alkylation of amines. For instance, a Chan-Lam coupling using methylboronic acid for the selective monomethylation of anilines has been reported, as has the coupling of benzylic and allylic boronic esters with primary and secondary anilines. organic-chemistry.org

Potassium organotrifluoroborates are well-established as stable and effective surrogates for boronic acids in a variety of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Given the precedent for using alkylboronic species in CEL couplings, it is mechanistically plausible that potassium octyltrifluoroborate could act as the alkylating agent for aryl amines under similar copper-catalyzed conditions. However, specific literature examples detailing the Chan-Evans-Lam N-alkylation of aryl amines with this compound were not prominently featured in the surveyed results.

Oxidative Transformations

The stability of the trifluoroborate functional group allows it to remain intact under certain oxidative conditions, a significant advantage over other organoboron species. sigmaaldrich.comnih.gov This enables selective transformations on other parts of the molecule.

Epoxidation is a chemical reaction that converts a carbon-carbon double bond (an alkene) into an epoxide, a three-membered cyclic ether. saskoer.ca Common reagents for this transformation include peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). saskoer.ca

This reaction is fundamentally dependent on the presence of an alkene moiety within the substrate. This compound is a saturated alkyl compound, meaning its eight-carbon chain consists entirely of single bonds and lacks any carbon-carbon double bonds. Therefore, this compound itself cannot undergo an epoxidation reaction.

Research in this area has focused on unsaturated potassium organotrifluoroborates. Studies have shown that olefin-containing organotrifluoroborates can be successfully epoxidized with reagents such as mCPBA and dimethyldioxirane. nih.gov In these cases, the carbon-boron bond's stability to the oxidative conditions is crucial, allowing for the selective oxidation of the double bond while preserving the valuable trifluoroborate group for subsequent reactions. sigmaaldrich.comnih.gov

Similar to epoxidation, cis-dihydroxylation is an oxidative transformation that targets carbon-carbon double bonds. This reaction adds two hydroxyl (-OH) groups to the same face of an alkene, producing a vicinal diol. nih.gov Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) are typically used. nih.govorganic-chemistry.org

As a saturated compound, this compound lacks the necessary alkene functional group to undergo cis-dihydroxylation. The application of this reaction within the context of organotrifluoroborates is specific to unsaturated derivatives. Research has demonstrated the successful cis-dihydroxylation of olefin-containing potassium alkyl- and aryltrifluoroborates. nih.gov The resulting diol-functionalized organotrifluoroborates are stable, isolable solids and can serve as valuable intermediates in further synthetic steps, such as Suzuki-Miyaura coupling reactions, without the need for protecting the newly installed hydroxyl groups. nih.gov

Nucleophilic Substitution Reactions

Potassium organotrifluoroborates are generally stable, crystalline solids that exhibit remarkable stability towards air and moisture. nih.gov Their tetracoordinate boron center, saturated with fluorine atoms, renders them less susceptible to many reagents compared to their boronic acid counterparts. nih.gov This inherent stability, however, also means that direct nucleophilic substitution on the alkyl chain of a simple potassium alkyltrifluoroborate, such as this compound, is not a commonly reported transformation. The carbon-boron bond is strong, and the alkyl group lacks inherent electrophilicity to be readily attacked by nucleophiles.

However, the principles of nucleophilic substitution are highly relevant in the synthesis of more complex and functionalized organotrifluoroborates. Research has demonstrated that nucleophilic substitution reactions can be effectively carried out on functionalized alkyltrifluoroborates, particularly those bearing a leaving group on the alkyl chain. This approach allows for the introduction of various functionalities into the organotrifluoroborate structure, thereby expanding their synthetic utility.

A key strategy involves the use of potassium haloalkyltrifluoroborates as substrates for nucleophilic displacement. nih.govorganic-chemistry.org For instance, potassium bromo- and iodomethyltrifluoroborates have been synthesized and used as platforms for introducing a wide range of nucleophiles. nih.govorganic-chemistry.org The reaction proceeds via a direct SN2 mechanism, where the incoming nucleophile displaces the halide from the carbon atom adjacent to the trifluoroborate group. nih.gov

This methodology has been successfully applied to synthesize novel, functionalized potassium alkyltrifluoroborates using various nucleophiles. nih.gov The reaction conditions are generally mild, and the yields are often high. Given the tetracoordinate nature of the trifluoroborate, the reaction mechanism is consistent with a direct nucleophilic substitution rather than a process involving initial coordination of the nucleophile to the boron atom. nih.gov

A pertinent example that underscores the feasibility of this approach is the reaction of potassium 5-bromopentyltrifluoroborate with potassium cyanide, which yields the corresponding nitrile product. nih.gov This transformation highlights the ability of the trifluoroborate moiety to remain intact while a nucleophilic substitution occurs at a distal position on the alkyl chain.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Iodomethyltrifluoroborate | Phenyllithium | Potassium Benzyltrifluoroborate | 95 | nih.gov |

| Potassium Iodomethyltrifluoroborate | n-Butyllithium | Potassium Pentyltrifluoroborate | 91 | nih.gov |

| Potassium Iodomethyltrifluoroborate | Sodium methoxide | Potassium Methoxymethyltrifluoroborate | 98 | nih.gov |

| Potassium 5-Bromopentyltrifluoroborate | Potassium cyanide | Potassium 5-Cyanopentyltrifluoroborate | - | nih.gov |

Hydrolysis and Boronic Acid Formation

While this compound is valued for its stability, it can be readily converted back to its corresponding boronic acid, octylboronic acid, through hydrolysis. nih.gov This transformation is of significant practical importance as it allows for the "unmasking" of the boronic acid at a desired stage in a synthetic sequence. Boronic acids are key intermediates in a vast array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. scielo.br

The hydrolysis of organotrifluoroborates is generally achieved under mild conditions and can be promoted by various reagents. A particularly efficient and environmentally friendly method utilizes silica (B1680970) gel in water. nih.gov This procedure has been shown to be effective for a broad range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates, including this compound. nih.gov

The mechanism of hydrolysis is understood to be an equilibrium process between the organotrifluoroborate and the corresponding boronic acid. scielo.br The reaction is driven towards the formation of the boronic acid by the removal of fluoride (B91410) ions from the solution. This can be facilitated by a base or, as in the case of silica gel or even glassware, a fluorophilic surface that sequesters the fluoride ions. scielo.br

For this compound, the hydrolysis to octylboronic acid has been demonstrated to proceed efficiently. The reaction conditions and yields from a study utilizing silica gel in water are summarized in the table below. The reaction is typically complete within a short period at room temperature. nih.gov

| Substrate | Reagents | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Silica gel | H₂O | 1 | Octylboronic acid | 67 | nih.gov |

The rate of hydrolysis can be influenced by the electronic nature of the organic substituent on the boron atom. scielo.br However, for simple alkyltrifluoroborates like this compound, the reaction proceeds readily under the promoted conditions. nih.gov This controlled release of the boronic acid from its stable trifluoroborate precursor is a key feature that enhances the utility of this class of compounds in modern organic synthesis.

Catalytic Applications in Organic Synthesis Utilizing Potassium Octyltrifluoroborate

Palladium-Catalyzed Processes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium alkyltrifluoroborates, including octyltrifluoroborate, are effective nucleophiles in these transformations. nih.govorganic-chemistry.org These reactions typically involve the coupling of the alkyltrifluoroborate with various organic electrophiles, such as halides or triflates, mediated by a palladium catalyst. nih.govnih.gov The general stability and lower toxicity of organoboron compounds compared to alternatives like organostannanes make this an environmentally sounder approach. acs.org

The success of palladium-catalyzed cross-coupling reactions involving potassium octyltrifluoroborate is highly dependent on the choice of ligands and the base system. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

Different palladium-ligand systems have been developed to effectively couple alkyltrifluoroborates. For instance, the use of PdCl₂(dppf)·CH₂Cl₂ has proven effective for coupling with alkenyl bromides and aryl or alkenyl triflates. nih.govnih.gov For coupling with aryl and heteroaryl mesylates, which are less reactive electrophiles, more specialized ligands like CM-phos are employed to achieve good yields. nih.govorgsyn.org In reactions involving sterically demanding secondary alkyltrifluoroborates, bulky, electron-rich phosphine (B1218219) ligands such as RuPhos have been successfully utilized. nih.gov

The base is another critical component, playing a crucial role in the transmetalation step. It is generally accepted that the base activates the organotrifluoroborate, facilitating the transfer of the organic group to the palladium center. organic-chemistry.org The most reactive species in this step is often considered the borate (B1201080) anion, formed by the reaction of the organoboron compound with the base. researchgate.net Common bases used in these systems include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), often in aqueous solvent mixtures like THF/H₂O or toluene/H₂O. nih.govnih.govnih.gov The choice and amount of base can influence reaction selectivity, particularly in competitive scenarios. researchgate.net

Table 1: Representative Palladium Catalyst Systems for Coupling Reactions with Alkyltrifluoroborates

| Electrophile | Catalyst | Ligand | Base | Solvent | Reference |

| Alkenyl Bromides | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | nih.gov |

| Aryl/Alkenyl Triflates | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | nih.gov |

| Aryl Chlorides | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | organic-chemistry.org |

| Aryl/Hetaryl Mesylates | PdCl₂(cod) | RuPhos / SPhos | K₃PO₄ | t-BuOH/H₂O | nih.gov |

| Aryl Bromides (sec-alkyl) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | nih.gov |

This table is a generalized representation based on reactions with various potassium alkyltrifluoroborates.

The versatility of this compound is demonstrated by its successful coupling with a wide array of electrophiles under palladium catalysis. The reactivity of the electrophile generally follows the trend of C-I > C-Br > C-OTf > C-Cl, which correlates with the ease of the initial oxidative addition step to the Pd(0) center. yonedalabs.com

Aryl and alkenyl bromides and triflates are excellent coupling partners, reacting under relatively mild conditions to give the corresponding octyl-substituted arenes and alkenes in high yields. nih.govnih.gov These reactions exhibit a broad functional group tolerance, allowing for the presence of esters, ketones, and nitriles on the coupling partners. nih.govnih.gov

More challenging electrophiles like aryl and heteroaryl chlorides and mesylates can also be used, though they often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. yonedalabs.comnih.gov For example, the Suzuki–Miyaura coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and hetaryl mesylates proceeds efficiently, showcasing the utility of these less reactive electrophiles. nih.gov

While the scope is broad, limitations exist. Steric hindrance near the reaction site on either the trifluoroborate or the electrophile can significantly slow down the reaction or lower the yield. Furthermore, the presence of β-hydrogens in sp³-hybridized organoborons like this compound introduces the possibility of β-hydride elimination from the alkylpalladium intermediate, which can be a competing side reaction. nih.gov However, careful selection of the catalyst and reaction conditions can often minimize this pathway. nih.gov

Copper-Catalyzed Reactions

Beyond palladium, copper catalysts have been employed for reactions involving potassium organotrifluoroborates, opening up pathways to form bonds other than carbon-carbon. A notable application is the copper(II)-catalyzed etherification of aliphatic alcohols. nih.gov In this process, potassium alkenyl- and aryltrifluoroborates undergo cross-coupling with primary and secondary alcohols. nih.gov The optimized conditions for this transformation utilize copper(II) acetate (B1210297) as the catalyst, 4-(dimethylamino)pyridine (DMAP) as a ligand, and an oxygen atmosphere. nih.gov This method is valued for its mild and nearly neutral reaction conditions and its tolerance of a variety of functional groups. nih.gov

Copper(I) catalysts have also been used to facilitate 1,3-dipolar cycloaddition reactions. For instance, azide-containing potassium organotrifluoroborates react with various alkynes in the presence of a Cu(I) catalyst to generate triazole products in good yields. nih.gov This "click reaction" demonstrates the ability to construct complex heterocyclic structures from functionalized trifluoroborate precursors. nih.gov

Table 2: Copper-Catalyzed Reactions with Organotrifluoroborates

| Reaction Type | Catalyst | Ligand | Reactants | Product | Reference |

| Etherification | Cu(OAc)₂ | DMAP | R-BF₃K + R'-OH | R-O-R' | nih.gov |

| 1,3-Dipolar Cycloaddition | CuI | None specified | N₃-R-BF₃K + Alkyne | Triazole-R-BF₃K | nih.gov |

This table is a generalized representation based on reactions with various potassium organotrifluoroborates.

Transition Metal-Free Catalysis (Potassium-Mediated Processes)

The field of transition metal-free catalysis is of great interest for improving the sustainability and cost-effectiveness of chemical synthesis. However, claims of "metal-free" cross-coupling reactions, particularly Suzuki-type couplings, should be approached with caution. acs.org Numerous studies have shown that reactions reported as metal-free were, in fact, catalyzed by trace amounts of residual transition metals from the synthesis of starting materials or from the reaction vessel. acs.org

While a truly catalytic cycle mediated solely by potassium for the cross-coupling of this compound is not well-established, the potassium cation itself is not merely a spectator ion. The electronegativity of potassium plays a role in the salt's properties through electrostatic interactions. researchgate.net In some contexts, potassium complexes have been shown to act as catalysts for other transformations, such as the reduction of primary amides using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. rsc.org These instances, while not directly involving organotrifluoroborates as substrates, highlight the potential for potassium to participate in catalytic processes. rsc.org Research into developing truly metal-free catalytic systems, for example using organocatalysts like Schiff bases, is an active area. rsc.org

Regioselectivity and Diastereoselectivity in Catalytic Transformations

Controlling selectivity is a fundamental challenge in organic synthesis. Regioselectivity, the preferential formation of one constitutional isomer over another, and diastereoselectivity, the preferential formation of one diastereomer over another, are critical for synthesizing complex molecules efficiently. ethz.ch

In the context of catalytic reactions with this compound, the Suzuki-Miyaura reaction is generally characterized by high regio- and stereoselectivity. nih.gov The configuration of a double bond in an alkenyl partner, for instance, is typically retained in the final product.

However, unexpected selectivity can sometimes be observed. In a palladium-catalyzed coupling of an alkyltrifluoroborate, a β-hydride elimination/reinsertion process was reported to lead to a secondary carbon coupling product, demonstrating that the reaction pathway can sometimes deviate from the expected direct coupling. nih.gov

In other catalytic systems, selectivity can be finely tuned by the choice of catalyst and reaction conditions. For example, in the copper-catalyzed 1,3-dipolar cycloaddition of azidotrifluoroborates, the regioselectivity of the resulting triazole was found to decrease with longer reaction times. nih.gov The principles of catalyst control are well-demonstrated in other areas; for example, different metal catalysts like palladium and copper can lead to different regioselectivity in the diamination of dienes due to their distinct reaction mechanisms. ethz.ch Harnessing non-covalent interactions within a catalyst scaffold is also an emerging strategy to control regioselectivity and site-selectivity in catalytic reactions. rsc.org While specific, detailed studies on the diastereoselectivity of reactions involving this compound are not abundant in the initial search, the general principles of asymmetric catalysis are applicable, often relying on chiral ligands to induce stereocontrol. core.ac.uk

Mechanistic Investigations of Potassium Octyltrifluoroborate Mediated Reactions

Elucidation of Catalytic Cycles in Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is applicable to potassium octyltrifluoroborate, involves a catalytic cycle centered on a palladium complex. mdpi.com This cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. The reactivity of the organic halide is a significant factor in this step. nih.gov

Transmetalation : This is a key step where the organic group is transferred from the boron atom to the palladium(II) center. wikipedia.org For this compound, this process is thought to involve the formation of a tetracoordinate boronate species. illinois.edu The presence of a base is often crucial for this step to proceed efficiently. youtube.com

Reductive Elimination : The final step in the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Addition of the organic halide to the Pd(0) catalyst. | Pd(II)-alkyl-halide complex |

| Transmetalation | Transfer of the octyl group from boron to palladium. | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Cross-coupled product and Pd(0) |

Understanding Beta-Hydride Elimination Pathways

A significant competing pathway in cross-coupling reactions involving sp³-hybridized organoboron reagents, such as this compound, is β-hydride elimination. nih.gov This process can lead to the formation of undesired olefinic byproducts and reduce the yield of the desired cross-coupled product. wikipedia.org Beta-hydride elimination occurs from the alkylpalladium intermediate formed after transmetalation. wikipedia.org The reaction requires a vacant coordination site on the palladium center and a hydrogen atom on the carbon atom beta to the palladium. ilpi.com

The propensity for β-hydride elimination is a known challenge in couplings with alkylboron compounds. nih.gov However, the use of appropriate ligands and reaction conditions can help to suppress this undesired pathway. For example, the choice of phosphine ligands can influence the rate of reductive elimination versus β-hydride elimination. organic-chemistry.org In some cases, what might appear to be products of β-hydride elimination may actually arise from a series of β-hydride elimination and reinsertion processes. nih.gov

| Factor | Influence on Beta-Hydride Elimination | Rationale |

|---|---|---|

| Ligand Choice | Can suppress or promote the pathway. | Bulky ligands can favor reductive elimination over β-hydride elimination. |

| Temperature | Higher temperatures can increase the rate of β-hydride elimination. | Provides the necessary activation energy for the process. |

| Substrate Structure | The presence of β-hydrogens is a prerequisite. | Alkyl groups without β-hydrogens cannot undergo this reaction. |

Role of Fluoride (B91410) Counterions in Reactivity

One of the primary roles of the fluoride ion is to act as a base or an activator for the organoboron reagent. mdpi.com The high fluorophilicity of boron facilitates the formation of a more reactive boronate species, which can then undergo transmetalation more readily. researchgate.net

Furthermore, fluoride ions can influence the palladium catalyst itself. It has been suggested that the formation of palladium fluoride intermediates can occur, which may have different reactivity profiles compared to other palladium halide species. mdpi.com In some instances, the presence of fluoride can inhibit the catalytic activity. rsc.org

However, an excess of fluoride ions can also have a negative impact by forming unreactive anionic boronate species, thereby sequestering the organoboron reagent and slowing down the transmetalation step. researchgate.net This highlights the delicate balance of the fluoride concentration in the reaction mixture.

Reaction Kinetics and Rate-Determining Steps

In many cases, the transmetalation step is considered to be the rate-determining step. researchgate.net The rate of this step can be influenced by the nature of the base, the solvent, and the ligands on the palladium catalyst. For example, the use of a strong base can accelerate the formation of the active boronate species, thereby increasing the rate of transmetalation. acs.org

However, under certain conditions, particularly with unreactive organic halides, the oxidative addition step can become rate-limiting. nih.gov The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role in the kinetics of this step. nih.gov

Investigation of Intermediate Species

The direct observation and characterization of intermediate species in the catalytic cycle provide invaluable insights into the reaction mechanism. Low-temperature rapid injection NMR spectroscopy has been a powerful tool for identifying pre-transmetalation intermediates in the Suzuki-Miyaura reaction. illinois.edu

These studies have revealed the existence of intermediates containing Pd-O-B linkages. illinois.edu Two distinct types of pre-transmetalation intermediates have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu Both of these species have been shown to be competent in the transmetalation step, leading to the formation of the cross-coupled product. illinois.edu The relative concentrations of these intermediates can be influenced by the ligand-to-palladium ratio. illinois.edu

The ability to isolate and study these intermediates has provided a more detailed picture of the transmetalation process and has helped to rationalize the observed reactivity patterns in Suzuki-Miyaura cross-coupling reactions. illinois.edu

Advanced Spectroscopic and Computational Studies of Potassium Octyltrifluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of potassium octyltrifluoroborate, providing detailed information about its atomic framework.

¹¹B NMR Applications.

¹¹B NMR spectroscopy is particularly informative for characterizing organotrifluoroborate salts. The ¹¹B nucleus (spin I = 3/2) provides a direct probe into the local chemical environment of the boron atom. For this compound, the ¹¹B NMR spectrum is expected to show a characteristic signal indicative of a tetracoordinate boron center. In a study of 28 different potassium organotrifluoroborates, the ¹¹B chemical shifts were observed in a specific range that confirms the formation of the trifluoroborate anion.

To enhance the resolution of the often broad signals from the quadrupolar ¹¹B nucleus, modified pulse sequences can be employed. This allows for more precise determination of the chemical shift and, in some cases, the observation of coupling to adjacent fluorine atoms (¹JB-F).

Table 1: Representative ¹¹B NMR Data for Potassium Alkyltrifluoroborates

| Compound Class | Typical ¹¹B Chemical Shift (δ) in ppm |

| Potassium Alkyltrifluoroborates | 3.0 - 5.0 |

Note: Data is generalized from studies on various potassium organotrifluoroborates and is representative for this compound.

¹H and ¹³C NMR Analysis.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the octyl group in this compound.

The ¹H NMR spectrum will display distinct signals for the protons at each position of the octyl chain. The chemical shifts and multiplicities of these signals are influenced by their proximity to the electro-negative trifluoroborate group. The protons on the alpha-carbon (closest to the boron atom) are expected to be the most deshielded.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the octyl chain. The carbon atom directly bonded to the boron (C1) will exhibit a characteristic chemical shift, often appearing as a broad signal due to coupling with the quadrupolar boron nucleus. The chemical shifts of the other carbon atoms in the octyl chain will follow predictable trends based on their distance from the trifluoroborate moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ) in ppm (Predicted) | ¹³C Chemical Shift (δ) in ppm (Predicted) |

| -CH₂-BF₃K | ~0.5 - 1.0 | ~20 (broad) |

| -CH₂- | ~1.2 - 1.4 | ~22-32 |

| -CH₃ | ~0.8 - 0.9 | ~14 |

Note: These are predicted values based on typical ranges for alkyl chains and the influence of a trifluoroborate group as reported for analogous compounds.

Mass Spectrometry (MS).

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) in negative ion mode is a particularly effective technique for the analysis of organotrifluoroborate salts.

In a typical ESI-MS experiment, this compound will be detected as the octyltrifluoroborate anion ([CH₃(CH₂)₇BF₃]⁻). High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of this anion, which allows for the unambiguous confirmation of its elemental formula. Fragmentation of the parent ion under tandem mass spectrometry (MS/MS) conditions can provide further structural information, though detailed fragmentation pathways for this specific compound are not extensively reported. The primary observed species is typically the intact anion.

Theoretical Studies and Quantum Chemical Calculations

While specific theoretical studies and quantum chemical calculations for this compound are not widely available in the published literature, the methodologies described below are generally applicable to this class of compounds and provide significant insights into their properties.

Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like the octyltrifluoroborate anion. Such calculations can provide valuable information about:

Molecular Orbital (MO) Theory: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in understanding the reactivity of the compound. The energy and distribution of these frontier orbitals are key to predicting how the molecule will interact with other chemical species.

Electron Density Distribution: DFT calculations can map the electron density surface of the octyltrifluoroborate anion, visualizing regions of high and low electron density. This is crucial for understanding the polarity of the molecule and the nature of the chemical bonds, particularly the carbon-boron and boron-fluorine bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of the bonding within the molecule, including the hybridization of the atomic orbitals and the charge distribution on each atom.

Computational Modeling of Reaction Pathways

Quantum chemical calculations are instrumental in modeling the reaction pathways of organotrifluoroborates, particularly in important synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. While a specific model for this compound is not detailed in the literature, computational studies on analogous organotrifluoroborates generally focus on:

Transition State Theory: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics.

Mechanism Elucidation: Computational modeling can help to distinguish between different possible reaction mechanisms. For example, in the Suzuki-Miyaura reaction, calculations can shed light on the transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium catalyst.

Solvent Effects: The influence of the solvent on the reaction pathway can be modeled using various computational approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model) or explicit solvent molecules.

These theoretical approaches, while not yet specifically applied to this compound in published research, represent the forefront of efforts to understand the fundamental chemical behavior of this and related organoboron compounds.

Broader Context in Organoboron Chemistry

Comparison with Other Organoboron Reagents (e.g., Boronic Acids, Boronate Esters)

Potassium organotrifluoroborates, including the octyl derivative, offer several distinct advantages over other common organoboron reagents like boronic acids and boronate esters. These advantages have led to their widespread adoption in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Historically, boronic acids and their corresponding esters have been the workhorses of palladium-catalyzed cross-coupling reactions. However, they possess certain inherent limitations. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometric analysis. Many are also susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, reducing the efficiency of the desired reaction. While boronate esters, such as pinacol (B44631) esters, exhibit improved stability over boronic acids, their preparation adds steps and cost to a synthetic sequence, and they can be challenging to purify.

In contrast, potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture. researchgate.netacs.org This high stability allows for indefinite storage on the benchtop without special precautions and simplifies handling and weighing for reactions. researchgate.net Unlike the tricoordinate boronic acids and esters, the boron atom in an organotrifluoroborate is tetracoordinate and anionic, which renders it less susceptible to protodeboronation and other undesirable side reactions. researchgate.net This stability extends across a wide range of organic groups, including alkyl, alkenyl, alkynyl, and aryl moieties. acs.org

The following table provides a comparative overview of these organoboron reagents.

| Property | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |

|---|---|---|---|

| Physical State | Often crystalline solids | Often liquids or low-melting solids | Crystalline, free-flowing solids |

| Air/Moisture Stability | Variable; can be unstable | Generally stable | Excellent; can be stored indefinitely |

| Handling | Can be difficult due to boroxine (B1236090) formation | Generally straightforward | Easy to handle and weigh accurately |

| Stoichiometry | Complicated by equilibrium with boroxines | Well-defined | Well-defined monomeric structure acs.org |

| Reactivity in Cross-Coupling | High, but requires activation with a base | High, but requires activation with a base | Excellent, serves as a stable precursor to the boronic acid in situ researchgate.net |

| Susceptibility to Protodeboronation | Prone to this side reaction | Less prone than boronic acids | Significantly less prone than boronic acids/esters |

Advancements in Functionalized Organotrifluoroborates

The utility of organoboron reagents is greatly expanded by the ability to incorporate various functional groups. A significant area of advancement has been the development of new methods to synthesize highly functionalized organotrifluoroborates that are not readily accessible through traditional routes like hydroboration or transmetalation. These advancements provide access to a diverse array of building blocks for complex molecule synthesis.

One innovative strategy involves the use of potassium halomethyltrifluoroborates as synthetic platforms. Researchers have demonstrated that potassium bromo- and iodomethyltrifluoroborates can be prepared and subsequently undergo nucleophilic substitution reactions with a wide range of nucleophiles. organic-chemistry.org This approach allows for the direct installation of various functional groups, bypassing the need for pre-functionalized organometallic reagents. For example, treatment of potassium iodomethyltrifluoroborate with alkylamines, alkoxides, or carbanions yields novel, functionalized alkyltrifluoroborates. organic-chemistry.org

Another powerful method for creating functionalized organotrifluoroborates is through cycloaddition reactions. For instance, potassium azidoalkyltrifluoroborates, prepared via nucleophilic substitution, can readily participate in copper-catalyzed 1,3-dipolar cycloaddition reactions with various alkynes. This "click reaction" approach yields 1,4-disubstituted triazole-containing organotrifluoroborates, which can be employed in medicinal chemistry and materials science. acs.org These methods highlight the robustness of the trifluoroborate group, which remains intact under the reaction conditions used to build the complex organic functionality. acs.org Such advancements provide a modular and efficient entry point to unique organotrifluoroborate reagents that would be difficult to synthesize otherwise.

Contributions to Total Synthesis of Complex Molecules

The advantageous properties of potassium alkyltrifluoroborates, such as their stability and predictable reactivity, have made them valuable reagents in the total synthesis of complex natural products and pharmaceuticals. Their primary role is often as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form key carbon-carbon bonds, particularly C(sp²)-C(sp³) bonds, which are crucial for assembling complex molecular frameworks.

The use of primary alkyltrifluoroborates, like potassium octyltrifluoroborate, is particularly important for introducing unbranched alkyl chains into aromatic or vinylic systems. This transformation is a key step in the synthesis of many biologically active molecules.

A concrete example of this application is found in the total synthesis of waltherione F, a natural product. researchgate.net In this synthesis, a key step involved the introduction of an n-octyl group onto an aromatic core. This was achieved through an efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a bromoarene intermediate and an alkyltrifluoroborate salt. researchgate.net The stability and ease of use of the alkyltrifluoroborate reagent contributed to the high yield and success of this critical bond-forming step. The ability of alkyltrifluoroborates to tolerate a variety of functional groups makes them ideal for use in late-stage functionalization during the synthesis of complex molecules, where preserving existing chemical features is paramount. researchgate.net Their growing commercial availability and the expanding repertoire of synthetic methods to access them ensure that organotrifluoroborates will continue to be enabling tools in the art of total synthesis. acs.org

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Potassium Octyltrifluoroborate

The traditional synthesis of this compound typically involves the hydroboration of 1-octene (B94956) followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). While effective, this method has prompted researchers to explore more direct, efficient, and functional group-tolerant synthetic strategies. Future research is focused on developing novel routes that bypass the limitations of current methods.

One promising area is the exploration of decarboxylative borylation . This approach utilizes readily available carboxylic acids as starting materials, offering a more convergent and potentially more sustainable route to alkyltrifluoroborates. Another avenue of investigation is the nucleophilic substitution of halomethyltrifluoroborates , which could provide access to a wider range of functionalized alkyltrifluoroborates.

Recent advancements have also seen the development of a one-step synthesis from organocuprates , which has shown promise for creating a variety of alkyltrifluoroborates with good functional group tolerance. Further research in this area could lead to more streamlined and scalable production methods for this compound and its derivatives. The table below summarizes some of the emerging synthetic approaches.

| Synthetic Route | Key Features | Potential Advantages |

| Hydroboration of 1-octene | Traditional and well-established method. | Reliable and predictable outcomes. |

| Decarboxylative Borylation | Utilizes carboxylic acids as starting materials. | Increased convergence and sustainability. |

| Nucleophilic Substitution | Employs halomethyltrifluoroborates. | Access to diverse functionalized derivatives. |

| One-Step Organocuprate Synthesis | Direct conversion of organocuprates. | Improved efficiency and functional group tolerance. |

Exploration of New Catalytic Systems for this compound Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a valuable coupling partner. While palladium catalysts, such as PdCl₂(dppf)·CH₂Cl₂, are commonly employed, the exploration of new and improved catalytic systems is a vibrant area of research. The goal is to enhance reaction efficiency, broaden the substrate scope, and reduce catalyst loading and cost.

Future research is directed towards the development of novel ligands for palladium catalysts . These ligands can significantly influence the catalytic activity, stability, and selectivity of the palladium center, enabling reactions with more challenging substrates and under milder conditions.

Beyond palladium, nickel-based catalytic systems are emerging as a cost-effective and highly reactive alternative. Nickel catalysts have shown promise in cross-coupling reactions involving alkyl electrophiles, which can be challenging for palladium systems. Further investigation into nickel catalysis could unlock new reactivity patterns for this compound. The development of catalysts based on other earth-abundant and less toxic metals is also a key area of future research, aligning with the principles of green chemistry.

Expansion of Synthetic Utility to New Bond Formations

While the formation of carbon-carbon (C-C) bonds via Suzuki-Miyaura coupling is the most common application of this compound, its synthetic utility is rapidly expanding to include the formation of other types of chemical bonds. The advent of photoredox catalysis has been particularly instrumental in this expansion, enabling the generation of alkyl radicals from this compound under mild conditions.

These alkyl radicals can then participate in a variety of bond-forming reactions, including:

Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) bond formations: Copper-catalyzed amination and esterification reactions have been reported, opening up new avenues for the synthesis of amines and esters.

Carbon-Sulfur (C-S) and Carbon-Cyanide (C-CN) bond formations: Reactions with sulfur dioxide and tosyl cyanide have been demonstrated, providing routes to sulfones and nitriles, respectively.

Novel Carbon-Carbon (C-C) bond formations: Beyond traditional cross-coupling, photoredox catalysis has enabled oxidative Heck-type reactions, the alkylation of imines, and various C-H functionalization reactions.

The ability to generate radicals from this compound has transformed its role from a simple nucleophilic coupling partner to a versatile precursor for a wide range of synthetic transformations.

Investigations into Structure-Activity Relationships and Reagent Design

A deeper understanding of the relationship between the structure of organotrifluoroborates and their reactivity is crucial for the rational design of new reagents and the optimization of reaction conditions. Future research in this area will likely focus on several key aspects:

Influence of the Alkyl Chain: Systematic studies on how the length and substitution pattern of the alkyl chain in potassium alkyltrifluoroborates affect their reactivity in different catalytic systems.

Role of the Trifluoroborate Group: Investigating the electronic and steric effects of the trifluoroborate moiety on the stability, solubility, and reactivity of the reagent.

Computational Modeling: The use of computational methods, such as density functional theory (DFT), to model reaction mechanisms and predict the reactivity of different organotrifluoroborate structures.

By elucidating these structure-activity relationships, chemists can design next-generation organotrifluoroborate reagents with tailored properties for specific synthetic applications, leading to more efficient and selective chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The increasing demand for rapid and efficient synthesis of chemical compounds has driven the adoption of flow chemistry and automated synthesis platforms. The stability and solid nature of this compound make it an ideal reagent for integration into these modern synthetic workflows.

Future research will focus on:

Developing continuous flow processes for the synthesis and reactions of this compound. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for process intensification.

Integrating this compound into automated synthesis platforms for high-throughput screening of reaction conditions and the rapid generation of compound libraries.

Utilizing microfluidic reactors for precise control over reaction parameters and to enable reactions that are difficult to perform in traditional batch setups.

The combination of this compound's favorable properties with the capabilities of flow chemistry and automation will undoubtedly accelerate the pace of discovery and development in organic synthesis.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound, being a stable and relatively non-toxic reagent, is well-positioned to contribute to more sustainable chemical processes.

Future research in this area will aim to:

Develop cross-coupling reactions that utilize environmentally benign solvents , such as water or bio-renewable solvents.

Explore the use of energy-efficient activation methods , such as photoredox catalysis with visible light, to drive chemical transformations.

By focusing on these aspects, the use of this compound can be further aligned with the goals of sustainable chemistry, minimizing the environmental impact of chemical synthesis.

Exploration of Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The ability of this compound to participate in a variety of bond-forming reactions makes it an attractive component for the design of novel MCRs.

Future research will focus on:

Designing new one-pot reactions that incorporate this compound as a key building block.

Developing tandem and cascade reactions where the initial reaction of this compound triggers a sequence of subsequent transformations, leading to the rapid construction of molecular complexity.

Exploring the use of this compound in known MCRs , such as the Petasis reaction, to expand their scope and utility.

The development of MCRs involving this compound will provide powerful new tools for the efficient synthesis of complex molecules with applications in medicinal chemistry, materials science, and other areas of chemical research.

Q & A

Q. What are the established synthetic routes for potassium octyltrifluoroborate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via SN2 displacement reactions using potassium bromomethyltrifluoroborate as a precursor. Alkoxides or alkyl halides are introduced to substitute the bromine group, with stoichiometric optimization (e.g., 3 equivalents of alkoxide) critical for high yields . Solvent choice (e.g., acetone, acetonitrile) and purification methods like continuous Soxhlet extraction are employed to isolate the product from inorganic byproducts, addressing solubility challenges . Reaction temperature (20–60°C) and inert atmosphere (argon/nitrogen) are key variables affecting purity.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F) to confirm trifluoroborate group integrity and alkyl chain structure .

- Mass spectrometry (MS) for molecular ion verification.

- Infrared (IR) spectroscopy to identify B-F stretching vibrations (~1,400 cm<sup>-1</sup>) .

- Elemental analysis to validate potassium content and stoichiometry.

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified under GHS07 as a skin and respiratory irritant. Key precautions include:

Q. How is this compound utilized in cross-coupling reactions, and what are its advantages over other organoboron reagents?

It is widely used in Suzuki-Miyaura cross-coupling to form C-C bonds, particularly with aryl chlorides. Advantages include:

Q. What are the storage and stability considerations for this compound?

Store in airtight containers under inert gas (argon) at –20°C to prevent moisture absorption and oxidative degradation . Shelf life exceeds 12 months when protected from light and humidity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with sterically hindered aryl chlorides?

Q. What mechanistic insights explain contradictions in reported yields for SN2 displacements with potassium bromomethyltrifluoroborate?

Discrepancies arise from:

- Nucleophile strength : Stronger alkoxides (e.g., NaO<sup>t</sup>Bu) accelerate substitution but may promote elimination byproducts .

- Counterion effects : Potassium vs. sodium salts influence solubility and reaction kinetics .

- Byproduct analysis : Use <sup>11</sup>B NMR to detect borate intermediates that reduce yield .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

- Transition state analysis : Calculate energy barriers for cross-coupling steps to identify rate-limiting stages .

- Solvent modeling : COSMO-RS simulations predict solvation effects on reagent stability .

- Docking studies : Explore interactions with catalytic palladium centers to design tailored ligands.

Q. What strategies address discrepancies in thermal stability data reported for potassium trifluoroborate salts?

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under varying atmospheres (N2 vs. air) .

- Isothermal TGA : Quantify mass loss over time to establish degradation kinetics .

- Batch variability : Trace moisture or residual solvents (e.g., acetone) may lower observed stability .

Q. How can isotopic labeling (e.g., <sup>18</sup>O, <sup>2</sup>H) elucidate degradation pathways in aqueous environments?

- Hydrolysis studies : Track <sup>19</sup>F NMR signal loss to quantify trifluoroborate breakdown .

- Isotope tracing : Introduce <sup>2</sup>H-labeled water to identify protonation sites during decomposition.

- pH profiling : Correlate degradation rates with acidity (pH 2–12) to model environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.